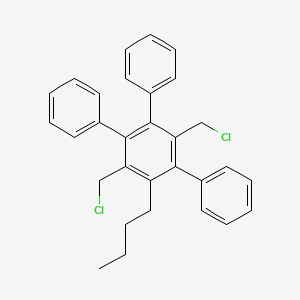
1-Butyl-2,5-bis(chloromethyl)-3,4,6-triphenylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-2,5-bis(chloromethyl)-3,4,6-triphenylbenzene is an organic compound characterized by its complex aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-2,5-bis(chloromethyl)-3,4,6-triphenylbenzene typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of benzene derivatives, followed by chloromethylation. The reaction conditions often require the use of strong acids like hydrochloric acid or Lewis acids such as aluminum chloride to facilitate the alkylation and chloromethylation processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the use of hazardous reagents and the potential for exothermic reactions.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-2,5-bis(chloromethyl)-3,4,6-triphenylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can convert the chloromethyl groups to methyl groups.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of amines, ethers, or thioethers.
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of methyl-substituted derivatives.
Scientific Research Applications
1-Butyl-2,5-bis(chloromethyl)-3,4,6-triphenylbenzene has several scientific research applications:
Materials Science: Used in the synthesis of advanced polymers and materials with unique electronic properties.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential interactions with biological macromolecules.
Medicinal Chemistry: Explored for its potential as a building block in drug development.
Mechanism of Action
The mechanism of action of 1-Butyl-2,5-bis(chloromethyl)-3,4,6-triphenylbenzene involves its ability to participate in various chemical reactions due to the presence of reactive chloromethyl groups. These groups can interact with nucleophiles, leading to the formation of new chemical bonds. The aromatic structure also allows for π-π interactions with other aromatic compounds, influencing its reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
Comparison
1-Butyl-2,5-bis(chloromethyl)-3,4,6-triphenylbenzene is unique due to its triphenylbenzene core, which provides a rigid and planar structure. This distinguishes it from compounds like 1-Butyl-2,5-bis(chloromethyl)pyrrolidine hydrochloride, which has a more flexible pyrrolidine ring. The presence of multiple phenyl groups also enhances its potential for π-π interactions, making it more suitable for applications in materials science and organic synthesis.
Properties
CAS No. |
918643-72-8 |
|---|---|
Molecular Formula |
C30H28Cl2 |
Molecular Weight |
459.4 g/mol |
IUPAC Name |
1-butyl-2,5-bis(chloromethyl)-3,4,6-triphenylbenzene |
InChI |
InChI=1S/C30H28Cl2/c1-2-3-19-25-26(20-31)29(23-15-9-5-10-16-23)30(24-17-11-6-12-18-24)27(21-32)28(25)22-13-7-4-8-14-22/h4-18H,2-3,19-21H2,1H3 |
InChI Key |
DMHMJKKHCIHQBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C(=C(C(=C1C2=CC=CC=C2)CCl)C3=CC=CC=C3)C4=CC=CC=C4)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















